Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,2-dimethylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as halides or amines and may be carried out under acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group . Substitution reactions can produce a variety of derivatives with different functional groups attached to the piperidine ring .
Scientific Research Applications
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The hydroxyl group and piperidine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate include:
1-Boc-4-hydroxypiperidine: Another piperidine derivative with similar chemical properties and applications.
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: A closely related compound with a similar structure and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHJXKEBCZNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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